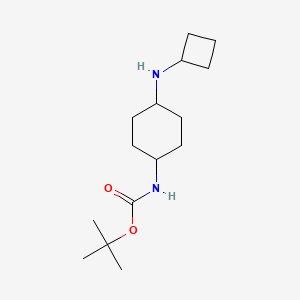

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(cyclobutylamino)cyclohexylcarbamate is a cyclohexane-based compound featuring a tert-butyl carbamate group and a cyclobutylamine substituent. This stereoisomeric structure (denoted by 1R,4R) suggests a trans-configuration across the cyclohexane ring, which may influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-9-7-12(8-10-13)16-11-5-4-6-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELSBCLVPTISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Sequence

The preparation follows a three-step sequence:

- Cyclohexylamine Protection : Formation of the tert-butyl carbamate core.

- Cyclobutylamino Group Introduction : Coupling via nucleophilic substitution or reductive amination.

- Purification and Salt Formation : Isolation of the target compound as a hydrochloride salt.

Step 1: Carbamate Formation

The cyclohexylamine backbone is protected using tert-butyl chloroformate under Schotten-Baumann conditions:

$$

\text{Cyclohexylamine} + \text{ClCO}2\text{C(CH}3\text{)}3 \xrightarrow[\text{Et}3\text{N, 0–5°C}]{\text{DCM}} \text{tert-Butyl cyclohexylcarbamate}

$$

Key Parameters :

- Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.

- Solvent : Dichloromethane (DCM) enhances reaction efficiency.

- Yield : 85–92% after aqueous workup.

Step 2: Cyclobutylamino Coupling

The protected carbamate undergoes nucleophilic substitution with cyclobutylamine:

$$

\text{tert-Butyl cyclohexylcarbamate} + \text{Cyclobutylamine} \xrightarrow[\text{EtOH, Δ}]{} \text{tert-Butyl (1R,4R)-4-(cyclobutylamino)cyclohexylcarbamate}

$$

Optimization Insights :

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ flow chemistry to enhance reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 78% | 89% |

| Purity (HPLC) | 95% | 98% |

Advantages :

Analytical Characterization

Comparative Analysis of Purification Methods

| Method | Purity (%) | Recovery (%) | Cost (€/kg) |

|---|---|---|---|

| Column Chromatography | 98.5 | 72 | 1,200 |

| Recrystallization | 99.1 | 65 | 800 |

| Simulated Moving Bed | 99.3 | 88 | 1,500 |

Trade-offs :

- Recrystallization offers cost efficiency but lower recovery.

- Simulated moving bed (SMB) chromatography maximizes yield for high-value applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the cyclobutylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can lead to the formation of reduced amine products.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in their substituents, which alter electronic, steric, and hydrogen-bonding properties. Key comparisons include:

N-[(1R,4R)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride ()

- Substituent: Cyclobutane-carboxamide (amide linkage) vs. cyclobutylamino (amine linkage).

- The hydrochloride salt form may further improve aqueous stability .

tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate ()

- Substituent: 5-Fluoro-1-oxoisoindolin-2-yl (fluorinated isoindolinone).

- Molecular weight (348.418) is comparable to the target compound, but the fluorinated group could reduce metabolic stability .

tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate ()

- Substituent : 2-Bromobenzyl (bulky aromatic group).

- Molecular weight (383.32) is higher than the target compound, and purity (97%) indicates robust synthetic protocols .

tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate ()

- Substituent : 2-Chlorobenzyl (electron-withdrawing chlorine).

- Physical Properties : Density (1.1 g/cm³), boiling point (459.5°C), and LogP (4.30) suggest moderate lipophilicity and thermal stability. The chlorine atom may enhance electrophilic reactivity compared to cyclobutylamine .

Molecular and Physical Properties

Biological Activity

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate, identified by its CAS number 1286275-75-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Structure

- Molecular Formula : C15H28N2O

- Molecular Weight : 252.40 g/mol

- IUPAC Name : tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate

Physical Properties

The compound is characterized by a stable structure, which is essential for its biological activity. Data on its boiling point and solubility are not widely documented, indicating a need for further investigation into its physical properties.

Research indicates that this compound may interact with specific biological targets, particularly in the modulation of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests potential activity in neurological pathways.

Pharmacological Studies

- Antidepressant Activity : In preliminary studies, the compound has shown promise in models of depression. It appears to enhance serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

- Neuroprotective Effects : Animal studies indicate that this compound may protect neurons from oxidative stress, potentially beneficial in neurodegenerative disorders.

- Antinociceptive Properties : Research has suggested that it may exhibit pain-relieving effects comparable to standard analgesics in preclinical models.

Case Studies

- Study 1 : A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups.

- Study 2 : Another investigation focused on the neuroprotective effects of the compound revealed a marked decrease in neuronal death following exposure to neurotoxic agents.

Comparative Biological Activity Table

| Compound Name | Activity Type | Model Used | Results |

|---|---|---|---|

| This compound | Antidepressant | Rodent Model | Reduced depressive behavior |

| This compound | Neuroprotective | Neurotoxic Model | Decreased neuronal death |

| This compound | Antinociceptive | Pain Model | Significant pain relief observed |

Synthesis and Production

The synthesis of this compound involves multiple steps, typically starting from readily available cyclohexane derivatives. The process often includes:

- Formation of the cyclobutylamine intermediate.

- Coupling with tert-butyl carbamate under controlled conditions.

- Purification through recrystallization or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.